
1,2-Diethoxyethane
Overview
Description
1,2-Diethoxyethane: is an organic compound with the molecular formula C6H14O2 . It is also known by other names such as ethylene glycol diethyl ether and diethyl cellosolve . This compound is a colorless liquid that is slightly soluble in water and miscible with many organic solvents. It is commonly used as a solvent in various chemical reactions and industrial applications due to its ability to dissolve a wide range of substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diethoxyethane can be synthesized through the reaction of ethylene glycol with ethanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified through distillation to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification reactions but on a larger scale. The process involves continuous feeding of ethylene glycol and ethanol into a reactor with an acid catalyst. The reaction mixture is then subjected to fractional distillation to separate and purify the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethoxyethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Ethylene glycol diacetate.
Reduction: Ethylene glycol.
Substitution: Various ethoxy-substituted derivatives.
Scientific Research Applications
Solvent in Organic Synthesis
1,2-Diethoxyethane is primarily utilized as a solvent due to its polar aprotic nature, which makes it suitable for dissolving various organic compounds. Its ability to solvate ions enhances its effectiveness in chemical reactions.
- Case Study : In a study by Sarkar et al., the addition of this compound during Fischer-Tropsch synthesis showed increased conversion rates of hydrogen (H₂) and carbon monoxide (CO), indicating its role as a beneficial solvent in catalytic processes .
Catalyst for Chemical Reactions
Beyond serving as a solvent, this compound acts as a catalyst in several chemical reactions.
- Example : It has been used to facilitate the oxidative cleavage of gem-disubstituted aromatic alkenes to produce aryl-alkyl and diaryl ketones. The compound not only serves as a reaction medium but also catalyzes the process effectively .
Electrolyte Solutions
Recent studies have explored the use of ether-based solvents like this compound in high-voltage battery systems. Its compatibility with lithium metal anodes enhances battery performance.
- Research Insight : Ether solvents demonstrate better compatibility with lithium metal anodes compared to traditional carbonates, leading to improved Coulombic efficiency (CE) in lithium-ion batteries .
Solvent for Nitrocellulose and Resins
This compound is widely employed as a solvent for nitrocellulose, synthetic resins, paints, and printing inks due to its excellent solubility properties.
Application | Description |
---|---|
Nitrocellulose | Used in the production of lacquers and coatings |
Synthetic Resins | Acts as a diluent and solvent for various resins |
Paints & Inks | Serves as a solvent and paint remover |
Extraction Agent
In the pharmaceutical industry, this compound functions as an extraction agent for various compounds due to its ability to dissolve both polar and non-polar substances.
Safety and Toxicity Considerations
While this compound is useful in many applications, it is essential to consider its toxicity profile. It has been classified as a reproductive toxicant and can cause serious eye irritation. Laboratory studies indicate potential fetotoxicity and embryolethality .
Mechanism of Action
The mechanism of action of 1,2-diethoxyethane primarily involves its role as a solvent. It facilitates chemical reactions by dissolving reactants and providing a medium for the reaction to occur. In organometallic chemistry, it acts as a coordinating solvent, stabilizing metal cations and facilitating reactions such as Grignard reactions and hydride reductions .
Comparison with Similar Compounds
1,2-Dimethoxyethane: , it is similar in structure but has methyl groups instead of ethyl groups.
Diethylene glycol diethyl ether: It has a longer ethylene glycol chain compared to 1,2-diethoxyethane.
Tetraethylene glycol dimethyl ether: It has multiple ethylene glycol units and is used in similar applications.
Uniqueness: this compound is unique due to its specific balance of solubility and reactivity. Its ethyl groups provide a different steric and electronic environment compared to similar compounds, making it suitable for specific reactions and applications .
Biological Activity
1,2-Diethoxyethane, also known as ethylene glycol diethyl ether, is an organic compound with significant biological activity and potential health implications. This article explores its toxicological profile, including reproductive toxicity, irritant properties, and metabolic pathways, supported by data tables and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 118.18 g/mol
- Appearance : Colorless liquid with an ether-like odor
- Boiling Point : 121.4 °C
- Melting Point : -74 °C
- Solubility : Slightly soluble in water; more soluble in organic solvents
Toxicological Profile
This compound has been classified as a reproductive toxicant and primary irritant. Its biological activity can lead to significant health risks, particularly concerning reproductive health and irritation of mucous membranes.
Reproductive Toxicity
Research indicates that this compound exhibits teratogenic effects. In studies involving animal models, such as mice and rabbits, the compound has been shown to induce fetal malformations at doses that did not affect maternal health significantly.
Study Type | Species | NOAEL (mg/kg bw x d) | Observations |
---|---|---|---|
Developmental Toxicity | Mice | 50 | Increased fetal malformations |
Maternal Toxicity | Mice | 500 | Limited to reduced body weight gains |
Developmental Toxicity | Rabbits | 25 | Increased fetal malformations |
Maternal Toxicity | Rabbits | 100 | Limited to reduced body weight gains |
The NOAEL (No Observed Adverse Effect Level) for developmental toxicity in mice was determined to be 50 mg/kg bw x d, while in rabbits, it was found to be 25 mg/kg bw x d .
Irritant Properties
This compound is classified as an irritant to the eyes (Eye Irrit. 2, H319). Exposure can lead to serious eye irritation and potential damage. Inhalation or ingestion of high concentrations may result in symptoms such as headache, dizziness, nausea, and in severe cases, coma .
Metabolic Pathways
The metabolism of this compound primarily involves its conversion to 2-ethoxyacetic acid through ether cleavage and enzymatic oxidation. This metabolite is believed to be responsible for the observed reproductive toxicity .
Case Studies
Several case studies have highlighted the health risks associated with exposure to this compound:
- Case Study 1 : A study on inhalation exposure in rabbits demonstrated increased incidences of fetal malformations at low exposure levels (NOAEC of 60 mg/m³) .
- Case Study 2 : In a controlled environment study assessing the effects of chronic exposure, workers handling products containing this compound reported symptoms consistent with irritant effects and potential reproductive issues .
Q & A
Basic Questions
Q. What are the key physicochemical properties of 1,2-Diethoxyethane critical for experimental design?
- Methodological Answer : Key properties include its molecular formula (C₆H₁₄O₂), molecular weight (118.17 g/mol), boiling point (121.2°C), and density (0.907 g/mL at 20°C). These parameters influence solvent selection, reaction temperature optimization, and phase-separation processes. For instance, its higher boiling point compared to other ethers (e.g., 1,2-dimethoxyethane) makes it suitable for reactions requiring prolonged heating .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its classification as a reproductive toxicant (Repr. 1B, H360) and inclusion in the EU SVHC list, researchers must:
- Use fume hoods and personal protective equipment (gloves, goggles) to minimize inhalation and dermal exposure.
- Follow strict storage guidelines (cool, well-ventilated areas) to prevent degradation.
- Dispose of waste via certified hazardous waste handlers, complying with REACH and CLP regulations .
Q. How is this compound regulated in international research collaborations?
- Methodological Answer : As an SVHC, its use requires authorization under EU REACH. Transport regulations (e.g., IMDG Code) classify it under Class 3 (flammable liquid), necessitating UN 1153 labeling. Researchers must document risk assessments and ensure compliance with local SVHC reporting thresholds (e.g., 0.1% w/w in mixtures) .
Advanced Research Questions
Q. How does this compound’s solvent properties influence reaction outcomes in organic synthesis?
- Methodological Answer : Its high polarity and ability to stabilize cationic intermediates make it effective in reactions like Friedel-Crafts alkylation. For example, in NbCl₅-mediated reactions, it facilitates the formation of 1,4-dioxanes via stepwise cleavage and recombination pathways. Optimizing reaction conditions (e.g., temperature, stoichiometry) can minimize competing byproducts like alkyl chlorides .
Q. What methodologies address data gaps in this compound’s reproductive toxicity profile?
- Methodological Answer : Limited toxicological data necessitate:
- Read-across approaches : Leveraging data from structurally similar glycol ethers (e.g., 2-ethoxyethanol) to infer metabolic pathways (e.g., oxidation to 2-ethoxyacetic acid).
- In vitro assays : Using placental barrier models to assess embryotoxicity.
- Epidemiological studies : Monitoring occupational exposure in industries where historical use was prevalent .
Q. How can computational models be parameterized for this compound in molecular dynamics simulations?
- Methodological Answer : The CHARMM force field can be calibrated using experimental density data (0.907 g/mL) and dielectric constants. Comparative studies with linear ethers (e.g., 1,2-dimethoxyethane) reveal deviations in van der Waals interactions, requiring adjustments to Lennard-Jones parameters for accurate solvation free energy predictions .
Q. What analytical techniques are recommended for detecting this compound in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) is optimal due to its volatility. Calibration against NIST-certified standards and validation via spike-recovery experiments (e.g., 90–110% recovery rates) ensure precision in indoor air quality studies, where detection limits as low as 10 µg/m³ are critical .
Properties
IUPAC Name |
1,2-diethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDKZFUFMNSQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2, Array | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Related CAS |
53609-62-4 | |
Record name | Poly(oxy-1,2-ethanediyl), α-ethyl-ω-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53609-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5025285 | |
Record name | Ethylene glycol diethyl ether | |
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Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol diethyl ether appears as a clear colorless liquid with a faint ether-like odor. Flash point 95 °F. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Boiling Point |
250.5 °F at 760 mmHg (NTP, 1992), 121.4 °C | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Flash Point |
95 °F (NTP, 1992), 95 °F (35 °C) (OPEN CUP), 35 °C o.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOLUBILITY IN WATER 2%; SOL IN OILS, Very soluble in acetone, benzene, ethyl ether, ethanol, In water, 8.37X10+4 mg/L at 25 °C, Solubility in water: moderate | |
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Density |
0.8484 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8484 g/cu m at 20 °C, Bulk density: 7 lb/gal at 20 °C, Relative density (water = 1): 0.85 | |
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Vapor Density |
4.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.07 (Air = 1), Relative vapor density (air = 1): 4.07 | |
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Vapor Pressure |
20 mmHg at 58.5 °F ; 40 mmHg at 85.5 °F (NTP, 1992), 9.4 [mmHg], 3.37 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2 | |
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Color/Form |
Colorless liquid | |
CAS No. |
629-14-1 | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
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Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,2-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylene glycol diethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIETHOXYETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F99O7F0CYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-101 °F (NTP, 1992), -74 °C | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3411 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL DIETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.